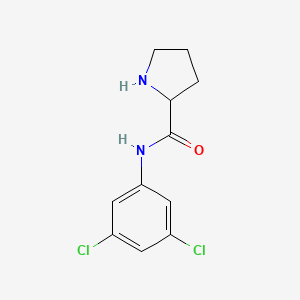

N-(3,5-Dichlorophenyl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O/c12-7-4-8(13)6-9(5-7)15-11(16)10-2-1-3-14-10/h4-6,10,14H,1-3H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKIAYROQDNYLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichlorophenyl)pyrrolidine-2-carboxamide typically involves the reaction of 3,5-dichloroaniline with pyrrolidine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichlorophenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, halides

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

Reduction: Reduced derivatives with hydrogenated functional groups

Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms

Scientific Research Applications

N-(3,5-Dichlorophenyl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of N-(3,5-Dichlorophenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide

- Structure : Features a trichloro-acetamide group (-CO-CCl₃) instead of pyrrolidine-2-carboxamide.

- Crystallography: Crystallizes with one molecule per asymmetric unit. The 3,5-dichloro substitution on the phenyl ring significantly alters crystal packing compared to mono-substituted analogs (e.g., 3-chlorophenyl derivatives), likely due to enhanced symmetry and intermolecular halogen interactions .

RP-30228 and RP-32490 (Iprodione-Related Fungicides)

- Structures : Both contain an imidazolidine-2-carboxamide core (a five-membered ring with two nitrogen atoms) linked to a 3,5-dichlorophenyl group. RP-30228 includes an additional 1-methylethyl substituent on the imidazolidine ring .

- Applications : Used as fungicides, highlighting the agrochemical relevance of the 3,5-dichlorophenyl-carboxamide motif. The imidazolidine ring’s dual nitrogen atoms may enhance binding to fungal targets compared to pyrrolidine’s single nitrogen.

- Metabolism : Both compounds are residues of Iprodione, a commercial fungicide, indicating metabolic stability in agricultural settings .

Physicochemical and Functional Differences

| Parameter | N-(3,5-Dichlorophenyl)pyrrolidine-2-carboxamide | N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide | RP-30228 |

|---|---|---|---|

| Core Structure | Pyrrolidine-2-carboxamide | Trichloro-acetamide | Imidazolidine-2-carboxamide |

| Aryl Substituents | 3,5-Dichlorophenyl | 3-Chlorophenyl | 3,5-Dichlorophenyl |

| Molecular Weight | 259.13 g/mol | ~290 g/mol (estimated) | Not reported |

| Electron Effects | Moderate electron-withdrawing (Cl) | Strong electron-withdrawing (Cl, CCl₃) | Moderate (Cl, imidazolidine) |

| Crystallography | Likely one molecule/asymmetric unit* | One molecule/asymmetric unit | Not reported |

| Applications | Undisclosed (potential agrochemical) | Crystallography studies | Fungicide metabolite |

*Inferred from , where 3,5-dimethylphenyl analogs exhibit two molecules/asymmetric unit, but dichloro-substituted analogs likely adopt simpler packing .

Key Research Findings

Substituent Impact on Solid-State Geometry: Meta-substitution with electron-withdrawing groups (e.g., Cl, NO₂) reduces molecular symmetry, influencing crystal lattice parameters. For example, 3,5-dichloro substitution in trichloro-acetamide derivatives leads to distinct packing compared to 3-methyl or 3-chloro analogs . The pyrrolidine ring’s flexibility may allow for varied conformations in the solid state, though this requires further crystallographic validation.

Biological Activity Implications :

- Imidazolidine-based analogs (RP-30228, RP-32490) demonstrate fungicidal activity, suggesting that the 3,5-dichlorophenyl-carboxamide motif is critical for target binding. However, the pyrrolidine variant’s single nitrogen atom may reduce efficacy compared to imidazolidine’s dual nitrogen centers, which could participate in hydrogen bonding or enzymatic interactions .

Stability and Commercial Viability :

- The discontinuation of this compound hydrochloride contrasts with the sustained use of imidazolidine derivatives in agriculture, implying that ring saturation and nitrogen content significantly impact compound stability or market applicability.

Biological Activity

N-(3,5-Dichlorophenyl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring linked to a carboxamide group, with dichlorophenyl substituents at the 3 and 5 positions. The molecular formula is CHClNO, and it has a molecular weight of approximately 295.59 g/mol. This unique structure is believed to contribute to its interaction with various biological targets.

The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit key pathways involved in inflammation and cancer progression by affecting the activity of cyclooxygenases (COX), particularly COX-2, which is known for its role in inflammatory responses.

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies using A549 human lung cancer cell lines showed that this compound can reduce cell viability significantly, with reductions observed up to 21.2% at specific concentrations . The structure-activity relationship (SAR) indicates that the dichloro substitution enhances the compound's cytotoxic effects compared to other derivatives.

2. Anti-inflammatory Effects

The compound's anti-inflammatory properties have been investigated through various assays. It has been shown to suppress COX-2 activity effectively, with IC values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound could be a potential candidate for treating inflammatory diseases.

3. Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties against Gram-positive bacteria and drug-resistant fungi . The compound's efficacy against pathogens such as Staphylococcus aureus and Candida auris highlights its potential in addressing antibiotic resistance issues .

Case Studies

- In Vitro Studies : A study demonstrated that treatment with this compound resulted in a significant decrease in A549 cell viability compared to untreated controls (p < 0.0001). The compound's effects were compared against standard chemotherapeutics, revealing competitive efficacy .

- Inflammation Models : In vivo models of inflammation showed that the compound reduced paw edema in carrageenan-induced inflammation assays, indicating its potential as an anti-inflammatory agent .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine ring with dichloro substitutions | Anticancer, anti-inflammatory, antimicrobial |

| Celecoxib | Sulfonamide structure | Selective COX-2 inhibitor |

| Indomethacin | Indole acetic acid derivative | Non-selective COX inhibitor |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-(3,5-Dichlorophenyl)pyrrolidine-2-carboxamide, and how do they influence its experimental handling?

- Answer: Critical properties include a molecular formula of C₁₁H₁₁Cl₂N₂O, molecular weight of 276.13 g/mol (estimated), density of ~1.46 g/cm³, and boiling point of ~356.5°C . These properties necessitate storage in dry, cool conditions to prevent hydrolysis or thermal degradation. Handling requires PPE due to acute toxicity risks (oral, dermal, inhalation; Category 4) . Solubility in polar aprotic solvents (e.g., DMSO) is recommended for in vitro assays.

Q. What synthetic routes are available for this compound?

- Answer: A common method involves coupling 3,5-dichloroaniline with pyrrolidine-2-carboxylic acid derivatives. For example:

Cyanamide Route: React N-(3,5-dichlorophenyl)cyanamide with pyrrolidine-2-carboxylic acid under acidic conditions (e.g., HCl/NaOAc), yielding the target compound after purification via column chromatography (58–97% yield) .

Chloride-Mediated Cyclization: Use chlorotrimethylsilane (TMSCl) to activate intermediates, as demonstrated in analogous quinazolinone syntheses .

Q. How is structural characterization of this compound performed?

- Answer: Employ a combination of:

- 1H/13C NMR to confirm substituent positions and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) for exact mass validation.

- IR Spectroscopy to identify amide C=O stretches (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Answer: Discrepancies often arise from assay conditions (e.g., solvent effects, cell line variability). Mitigation strategies include:

- Standardized Solvent Controls: Use DMSO at ≤0.1% to avoid cytotoxicity artifacts.

- Orthogonal Assays: Validate enzyme inhibition with both fluorometric and radiometric methods.

- Meta-Analysis: Compare data across studies using halogen-substituted analogs (e.g., fluoro vs. chloro derivatives) to isolate electronic effects .

Q. What experimental design considerations are critical for studying its nephrotoxicity?

- Answer:

- In Vivo Models: Use Fischer 344 rats to assess dose-dependent renal injury (e.g., BUN/creatinine levels). Sodium sulfate co-administration potentiates toxicity by enhancing metabolic activation .

- Mechanistic Probes: Evaluate oxidative metabolites (e.g., 2-hydroxysuccinimide derivatives) via LC-MS to link halogen groups (Cl) to ROS generation .

- In Vitro Validation: Primary proximal tubule cells can clarify cell-specific toxicity pathways .

Q. How can synthetic yields be optimized for scale-up?

- Answer: Key factors include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.